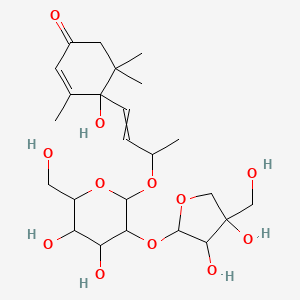

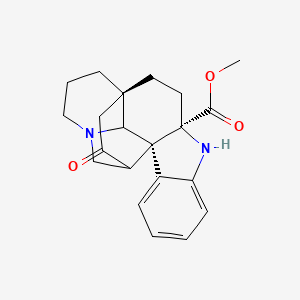

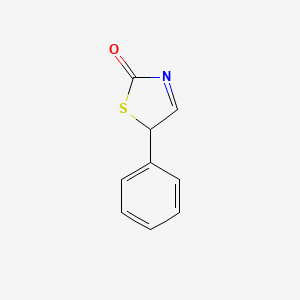

![molecular formula C38H60O17 B12432657 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12432657.png)

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « 3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl (1S,5R,9S,13R)-13-{[4,5-dihydroxy-6-(hydroxyméthyl)-3-[(3,4,5-trihydroxy-6-méthyloxan-2-yl)oxy]oxan-2-yl]oxy}-5,9-diméthyl-14-méthylidènetetracyclo[11.2.1.0(1),(1)?.0?,?]hexadécane-5-carboxylate » est une molécule organique très complexe. Elle comporte de multiples groupes hydroxyle, un groupe carboxylate et une structure tétracyclique, ce qui indique une activité biologique potentielle et des applications dans divers domaines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ce composé implique probablement plusieurs étapes, notamment la protection et la déprotection des groupes hydroxyle, la formation de liaisons glycosidiques et la construction du noyau tétracyclique. Les conditions de réaction typiques peuvent inclure l’utilisation de groupes protecteurs comme les acétals ou les éthers silylés, et de réactifs tels que les donneurs et accepteurs de glycosyle.

Méthodes de production industrielle

La production industrielle d’une molécule aussi complexe nécessiterait des techniques de pointe comme la synthèse automatisée, la chromatographie liquide haute performance (HPLC) pour la purification, et éventuellement des méthodes biotechnologiques si le composé est issu de sources naturelles.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Le groupe carboxylate peut être réduit en alcool.

Substitution : Les groupes hydroxyle peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Réactifs comme le chlorochromate de pyridinium (PCC) ou le permanganate de potassium (KMnO4).

Réduction : Réactifs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Les conditions peuvent inclure des catalyseurs acides ou basiques.

Principaux produits

Les principaux produits dépendraient des réactions et des conditions spécifiques utilisées, mais pourraient inclure diverses formes oxydées ou réduites du composé original, ainsi que des dérivés substitués.

4. Applications de la recherche scientifique

Ce composé pourrait avoir une large gamme d’applications :

Chimie : En tant que bloc de construction pour des molécules plus complexes.

Biologie : Utilisation potentielle pour étudier les interactions glucides-protéines.

Médecine : Applications thérapeutiques possibles en raison de sa structure complexe et de son activité biologique potentielle.

Industrie : Utilisé dans la synthèse de produits chimiques ou de matériaux spécialisés.

Applications De Recherche Scientifique

This compound could have a wide range of applications:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying carbohydrate-protein interactions.

Medicine: Possible therapeutic applications due to its complex structure and potential biological activity.

Industry: Use in the synthesis of specialized chemicals or materials.

Mécanisme D'action

Le mécanisme d’action dépendrait du contexte biologique ou chimique spécifique. En général, le composé pourrait interagir avec les enzymes ou les récepteurs par l’intermédiaire de ses groupes hydroxyle et carboxylate, influençant ainsi diverses voies biochimiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés du 3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl : Composés glycosidiques similaires avec des substituants différents.

Carboxylates tétracycliques : Composés avec des noyaux tétracycliques et des groupes carboxylate similaires.

Unicité

La combinaison unique de multiples groupes hydroxyle, un groupe carboxylate et une structure tétracyclique distingue ce composé, ce qui offre potentiellement des activités biologiques et des applications uniques.

Propriétés

Formule moléculaire |

C38H60O17 |

|---|---|

Poids moléculaire |

788.9 g/mol |

Nom IUPAC |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,35-,36-,37+,38-/m1/s1 |

Clé InChI |

CANAPGLEBDTCAF-NANAPOIXSA-N |

SMILES isomérique |

CC1C(C(C(C(O1)OC2C(C(C(OC2O[C@]34CCC5[C@@]6(CCC[C@@](C6CC[C@@]5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

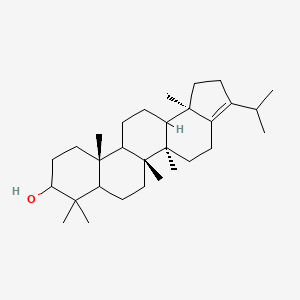

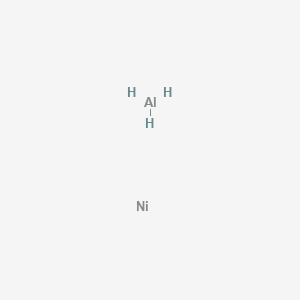

![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

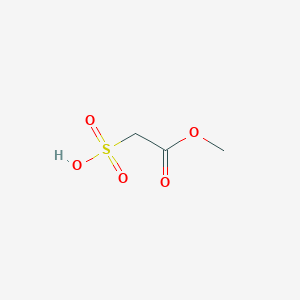

![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)

![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)